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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

Cat. No.: B8033639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a

widely used oral medication for the management of type 2 diabetes mellitus.[1][2] It is

chemically known as (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-

(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol and is often formulated as dapagliflozin
propanediol hydrate to improve its stability and handling properties. As with any active

pharmaceutical ingredient (API), the purity of dapagliflozin propanediol hydrate is critical to

its safety, efficacy, and quality.[1]

The manufacturing process and storage of dapagliflozin can lead to the formation of various

impurities, which may include process-related impurities, degradation products, residual

solvents, and formulation-related impurities.[1] Regulatory agencies such as the U.S. Food and

Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent

guidelines regarding the acceptable levels of impurities in pharmaceutical products.[1]

Therefore, a comprehensive impurity profile of dapagliflozin propanediol hydrate is essential

for drug development, quality control, and regulatory compliance.

This application note provides a detailed overview of the common impurities associated with

dapagliflozin propanediol hydrate and outlines the analytical methodologies for their profiling

and identification. The protocols and data presented herein are intended to guide researchers,
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scientists, and drug development professionals in establishing a robust impurity control strategy

for dapagliflozin-based products.

Common Impurities in Dapagliflozin Propanediol
Hydrate
Impurities in dapagliflozin can be broadly categorized as follows:

Process-Related Impurities: These are substances that are formed during the synthesis of

dapagliflozin. They can include unreacted starting materials, intermediates, and by-products

from side reactions.[1][3]

Degradation Products: These impurities are formed due to the degradation of dapagliflozin

under various environmental conditions such as exposure to acid, base, oxidation, heat, or

light.[1][3]

Residual Solvents: These are organic volatile chemicals used during the synthesis and

purification processes that are not completely removed.[1]

Formulation-Related Impurities: These can arise from the interaction of dapagliflozin with

excipients used in the final dosage form.[1]

A list of some known impurities of dapagliflozin is provided in the table below.
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Impurity Name CAS Number
Molecular
Formula

Molecular
Weight

Type

Dapagliflozin

Tetraacetate
461432-25-7 C₂₉H₃₃ClO₁₀ 577.02 Process-Related

1α-Methyl

Dapagliflozin
714269-57-5 C₂₂H₂₇ClO₇ 438.9 Process-Related

4-Bromo-1-

chloro-2-(4-

ethoxybenzyl)be

nzene

461432-23-5 C₁₅H₁₄BrClO 325.63 Starting Material

Dapagliflozin

Hydroxy
960404-86-8 C₂₁H₂₅ClO₇ 424.87 Degradation

Dapagliflozin

Open Ring

Impurity

N/A C₂₁H₂₇ClO₇ 426.89 Degradation

Monoacetyl

Dapagliflozin
1632287-34-3 C₂₃H₂₇ClO₇ 450.91 Process-Related

Dapagliflozin

Manno Isomer
2133407-75-5 C₂₁H₂₅ClO₆ 408.87 Process-Related

Quantitative Analysis of Dapagliflozin Impurities
The following tables summarize the quantitative data from forced degradation studies of

dapagliflozin, indicating the percentage of degradation under different stress conditions.

Table 1: Forced Degradation Study of Dapagliflozin by UV Spectroscopy[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://media.neliti.com/media/publications/409402-degradation-study-of-dapagliflozin-in-ap-692c60dd.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stress Condition
Concentration
Used (µg/ml)

Concentration After
Degradation
(µg/ml)

% Recovery

Acid Hydrolysis 10 7.14 78

Alkaline Hydrolysis 10 7.8 71.4

Oxidation 10 7.38 73.8

Photolytic 10 9.52 95.2

Thermal 10 - -

Neutral 10 - -

Table 2: Forced Degradation Study of Dapagliflozin by UHPLC[5]

Stress Condition % Degradation

0.1N HCl (Acidic) 1.18%

0.1N NaOH (Basic) 28.20%

3% H₂O₂ (Oxidative) 1.67%

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Method for Impurity Profiling
This protocol is a general guideline for the separation and quantification of dapagliflozin and its

impurities. Optimization may be required for specific applications.

4.1.1. Materials and Reagents

Dapagliflozin Propanediol Hydrate reference standard and samples

Acetonitrile (HPLC grade)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://ouci.dntb.gov.ua/en/works/7nO1XLG4/
https://www.benchchem.com/product/b8033639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Water (HPLC grade)

Phosphoric acid or other suitable buffer components

Methanol (HPLC grade)

4.1.2. Chromatographic Conditions[6][7]

Parameter Condition

Column
Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or

equivalent

Mobile Phase A Buffer pH 6.5 (e.g., phosphate buffer)

Mobile Phase B Acetonitrile:Water (90:10, v/v)

Gradient Program Time (min)

0-8

8-12

12-25

25-35

Flow Rate 1.0 mL/min

Column Temperature 35 °C

Detection Wavelength 245 nm

Injection Volume 10 µL

4.1.3. Sample Preparation

Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin

reference standard in a suitable diluent (e.g., Mobile Phase B) to obtain a known

concentration.
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Sample Solution: Accurately weigh and dissolve the dapagliflozin propanediol hydrate
sample in the diluent to obtain a similar concentration as the standard solution.

Spiked Solution: Prepare a solution of the dapagliflozin sample spiked with known amounts

of impurity reference standards to verify peak identification and separation.

4.1.4. Data Analysis

Identify and quantify the impurities in the sample chromatogram by comparing their retention

times and peak areas with those of the reference standards.

Calculate the percentage of each impurity using the following formula:

Liquid Chromatography-Mass Spectrometry (LC-MS)
Method for Impurity Identification
This protocol provides a general framework for the identification and structural elucidation of

unknown impurities.

4.2.1. Materials and Reagents

Same as HPLC method, with the addition of volatile buffers if required (e.g., ammonium

acetate or ammonium formate).

4.2.2. LC-MS Conditions[8][9]
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Parameter Condition

LC System Agilent InfinityLab or equivalent

Column

Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)

or Phenomenex Gemini C18 (50 mm x 4.6 mm,

5 µm)

Mobile Phase

Isocratic: 5mM Ammonium Acetate:Acetonitrile

(20:80, v/v) or Methanol:0.1% Formic Acid

(80:20, v/v)

Flow Rate 0.2 - 0.5 mL/min

Column Temperature 35 °C

MS System
Triple quadrupole or high-resolution mass

spectrometer

Ionization Mode
Electrospray Ionization (ESI), Positive or

Negative

Scan Mode
Full scan for impurity detection and product ion

scan for structural elucidation

MRM Transitions
For dapagliflozin: m/z 426.20 -> 107.20

(Positive Mode)[8]

4.2.3. Sample Preparation

Prepare samples as described in the HPLC protocol. Ensure the final concentration is

suitable for MS detection.

4.2.4. Data Analysis

Analyze the mass spectra of the detected impurity peaks to determine their molecular

weights.

Perform fragmentation analysis (MS/MS) to obtain structural information and propose the

chemical structure of the unknown impurities.
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Caption: Workflow for Dapagliflozin Impurity Profiling and Identification.
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Caption: Logical Relationship of Dapagliflozin Impurities.

Conclusion
The comprehensive profiling and identification of impurities in dapagliflozin propanediol
hydrate are paramount for ensuring the quality, safety, and efficacy of the final drug product.

This application note has provided an overview of the common impurities, along with detailed

protocols for their analysis using HPLC and LC-MS techniques. The implementation of these

methods will enable researchers and drug development professionals to establish a robust

impurity control strategy, meet regulatory requirements, and ultimately deliver a safe and

effective medication to patients. Further characterization of isolated impurities using techniques

like NMR spectroscopy can provide definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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